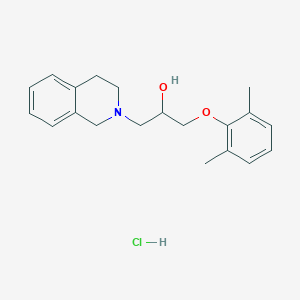![molecular formula C22H21ClN2O3 B4082359 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride](/img/structure/B4082359.png)
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride
Vue d'ensemble
Description
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride, also known as Methamphetamine, is a highly addictive stimulant drug that affects the central nervous system. It is a synthetic drug that is chemically similar to amphetamine, which is a drug used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methamphetamine is a Schedule II drug, which means it has a high potential for abuse and dependence.
Mécanisme D'action
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. This increase in neurotransmitter release results in the stimulation of the reward pathway of the brain, which produces feelings of pleasure and euphoria. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine also increases the activity of the sympathetic nervous system, which results in increased heart rate, blood pressure, and respiration.
Biochemical and Physiological Effects:
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has a wide range of biochemical and physiological effects on the body. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine use can cause increased heart rate, blood pressure, and respiration, which can lead to cardiovascular problems such as heart attack and stroke. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine use can also cause hyperthermia, which can result in organ damage and death. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine use can also cause damage to the brain, including the destruction of dopamine-producing neurons.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has been used in laboratory experiments to study its effects on the central nervous system and its potential therapeutic uses. The advantages of using 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine in laboratory experiments include its ability to increase dopamine release and its potential to treat certain neurological disorders. However, the use of 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine in laboratory experiments is limited by its high potential for abuse and dependence.
Orientations Futures
There are many future directions for research on 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine, including the development of new treatments for addiction and the study of its effects on the brain and behavior. One area of research is the development of pharmacological treatments for 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine addiction, which could help reduce the high rates of relapse associated with this drug. Another area of research is the study of the long-term effects of 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine use on the brain and behavior, which could help identify new targets for treatment and prevention. Overall, the study of 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has the potential to improve our understanding of addiction and the brain, and to develop new treatments for a range of neurological disorders.
Applications De Recherche Scientifique
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has been extensively studied for its effects on the central nervous system and its potential therapeutic uses. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has been shown to increase the release of dopamine, a neurotransmitter that is involved in the reward pathway of the brain. This increase in dopamine release is responsible for the euphoric effects of 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine and its high potential for abuse.
Propriétés
IUPAC Name |
3-(4-methylanilino)-1-(4-nitrophenyl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3.ClH/c1-16-7-11-19(12-8-16)23-21(17-5-3-2-4-6-17)15-22(25)18-9-13-20(14-10-18)24(26)27;/h2-14,21,23H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAVJSXOZXRXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylanilino)-1-(4-nitrophenyl)-3-phenylpropan-1-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-propanamine](/img/structure/B4082281.png)
![N-(1-{4-ethyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4082282.png)

![N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4082289.png)
![8-(2,4-dimethoxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4082296.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide](/img/structure/B4082297.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082312.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4082328.png)
![1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane](/img/structure/B4082343.png)
![methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate](/img/structure/B4082350.png)
![(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone](/img/structure/B4082354.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4082360.png)